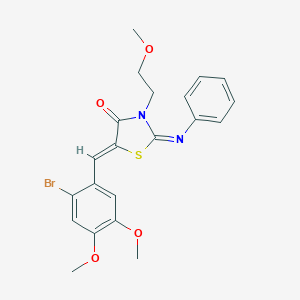
(2Z,5Z)-5-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z,5Z)-5-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of thiazolidinones and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of (2Z,5Z)-5-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood. However, it is believed that this compound exerts its pharmacological effects by inhibiting certain enzymes and signaling pathways that are involved in the progression of various diseases.
Biochemical and Physiological Effects:
(2Z,5Z)-5-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects. It has been reported to possess antioxidant, anti-inflammatory, and antimicrobial properties. It has also been shown to inhibit the growth of cancer cells and reduce blood glucose levels in diabetic animals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2Z,5Z)-5-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one in lab experiments is its potential to be developed into new drugs for the treatment of various diseases. However, one of the limitations of using this compound is its toxicity and potential side effects.
Zukünftige Richtungen
There are several future directions for the research on (2Z,5Z)-5-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one. One direction is to further study the mechanism of action of this compound to better understand its pharmacological effects. Another direction is to develop new derivatives of this compound with improved pharmacological properties. Additionally, research can be conducted to investigate the potential applications of this compound in other fields, such as agriculture and environmental science.
In conclusion, (2Z,5Z)-5-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one is a chemical compound that has shown promising results in scientific research for its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound.
Synthesemethoden
The synthesis of (2Z,5Z)-5-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been reported in the literature using different methods. One of the most common methods involves the reaction of 2-aminothiophenol with 2-bromo-4'-hydroxyacetophenone in the presence of sodium hydroxide and ethanol. The resulting product is then reacted with 2-bromo-5-ethoxybenzaldehyde and 2-methoxyethylamine to obtain the final product.
Wissenschaftliche Forschungsanwendungen
(2Z,5Z)-5-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields of scientific research. This compound has shown promising results in the development of new drugs for the treatment of cancer, diabetes, and inflammation. It has also been studied for its antimicrobial and antioxidant properties.
Eigenschaften
Produktname |
(2Z,5Z)-5-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one |
|---|---|
Molekularformel |
C21H20Br2N2O4S |
Molekulargewicht |
556.3 g/mol |
IUPAC-Name |
(5Z)-5-[(2,3-dibromo-5-ethoxy-4-hydroxyphenyl)methylidene]-3-(2-methoxyethyl)-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H20Br2N2O4S/c1-3-29-15-11-13(17(22)18(23)19(15)26)12-16-20(27)25(9-10-28-2)21(30-16)24-14-7-5-4-6-8-14/h4-8,11-12,26H,3,9-10H2,1-2H3/b16-12-,24-21? |
InChI-Schlüssel |
SJANIYDDBNTBRM-ZNMYEUQISA-N |
Isomerische SMILES |
CCOC1=C(C(=C(C(=C1)/C=C\2/C(=O)N(C(=NC3=CC=CC=C3)S2)CCOC)Br)Br)O |
SMILES |
CCOC1=C(C(=C(C(=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CCOC)Br)Br)O |
Kanonische SMILES |
CCOC1=C(C(=C(C(=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CCOC)Br)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B306383.png)
![2-[(5Z)-5-{5-bromo-2-[(2-cyanobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306384.png)
![2-{(5Z)-5-[2-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306385.png)
![2-{(5Z)-5-[3-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306386.png)
![ethyl 4-{5-[(Z)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B306387.png)
![2-chloro-4-(5-{(Z)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B306388.png)

![2-[5-(4-sec-butoxy-3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306392.png)
![2-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306397.png)
![1-(2,3-dimethylphenyl)-5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B306400.png)
![(2E,5Z)-5-[3-ethoxy-5-iodo-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306402.png)
![2-{5-[3-bromo-4-(2-propynyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306403.png)
![2-[5-(3-allyl-4-ethoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306404.png)
